molecular formula C14H18N4O2 B2990800 N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014027-54-3

N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2990800
CAS No.: 1014027-54-3
M. Wt: 274.324
InChI Key: JKECUIGXVLPBSG-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative characterized by a dimethylamino-substituted phenyl ring at the N-position and a methoxy group at the 3-position of the pyrazole core. The dimethylamino group is a strong electron-donating substituent, likely enhancing solubility and influencing receptor interactions compared to halogenated or alkylated analogs .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-17(2)11-7-5-10(6-8-11)15-13(19)12-9-18(3)16-14(12)20-4/h5-9H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKECUIGXVLPBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically begins with the preparation of the pyrazole core. This is often achieved through a condensation reaction between hydrazine and a β-diketone. Subsequently, the pyrazole ring undergoes functionalization to introduce the dimethylamino and methoxy groups. These steps usually involve selective nucleophilic substitution and methylation reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing reaction conditions for higher yields and purity. Catalysts and solvents play crucial roles in enhancing the efficiency of these processes, while maintaining stringent controls on temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound is known to participate in various chemical reactions, including:

  • Oxidation: : Under certain conditions, it can undergo oxidation, leading to the formation of oxygenated derivatives.

  • Reduction: : Reducing agents can convert it into amine or alcohol derivatives.

  • Substitution: : It can undergo nucleophilic substitution reactions, especially at the dimethylamino and methoxy sites.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.

Major Products

Oxidation usually yields oxygenated compounds, while reduction produces amine or alcohol derivatives. Substitution reactions lead to a variety of substituted pyrazoles, depending on the nucleophile used.

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide finds applications across several scientific domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Acts as a ligand in studying protein-ligand interactions.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and as a precursor in chemical manufacturing.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may bind to the active sites of these targets, modulating their activity. The exact mechanism often involves complex pathways, including signal transduction and gene expression regulation.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural analogs from the evidence include:

Compound Name Substituents on Phenyl Ring Pyrazole Core Modifications Melting Point (°C) Molecular Weight
N-(4-(Dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Target) 4-(Dimethylamino) 3-methoxy, 1-methyl Not Reported ~326 (estimated)
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) Phenyl 5-amino, 3-phenylamino 247 Not Reported
5-Amino-N-(4-methylphenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (4b) 4-Methylphenyl 5-amino, 3-phenylamino 178 Not Reported
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-Chlorophenyl, 2,4-dichlorophenyl 4-methyl, 3-carboxamide Not Reported 477.7 (calculated)

Key Observations :

  • Melting Points: The dimethylamino group in the target compound may reduce crystallinity compared to 4a (247°C) and 4b (178°C) due to enhanced solubility from the polar dimethylamino group .

Biological Activity

N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a pyrazole derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, anti-inflammatory properties, and potential toxicological concerns, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's chemical structure includes a pyrazole ring substituted with a dimethylamino group and a methoxy group, contributing to its biological activity. The molecular formula is C12H16N4O2, and its molecular weight is approximately 248.28 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various microorganisms. The results indicate varying degrees of inhibition across different strains.

Inhibition Zones Against Microbial Strains

MicroorganismInhibition Zone (mm) at 5000 µg/mLInhibition Zone (mm) at 2500 µg/mL
Escherichia coli13.8 ± 0.811.8 ± 0.2
Staphylococcus aureus13.2 ± 0.012.2 ± 0.0
Listeria monocytogenes16.8 ± 1.315.3 ± 0.0
Pseudomonas aeruginosa11.4 ± 0.412.8 ± 1.1
Candida albicans17.8 ± 1.5Not tested

The compound exhibited significant antimicrobial activity, particularly against Listeria monocytogenes and Candida albicans, suggesting its potential as an effective antimicrobial agent in clinical settings .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects in vitro. A study reported that several pyrazole derivatives, including the compound , demonstrated significant inhibition of inflammatory mediators with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium.

Comparative IC50 Values

CompoundIC50 (μg/mL)
This compound60.56
Diclofenac Sodium54.65

These findings indicate that the compound may serve as a viable alternative for managing inflammatory conditions .

Toxicological Considerations

While the compound exhibits beneficial biological activities, potential toxicological effects must be considered. The eMOLTOX tool identified certain substructures within the molecule that could lead to idiosyncratic toxicity upon metabolic activation, raising concerns about adverse reactions during clinical use .

Case Studies and Research Findings

Several case studies have highlighted the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

  • Synthesis and Characterization : A study focused on synthesizing related pyrazole derivatives demonstrated successful cyclization and characterized their structures using spectroscopic methods such as FTIR and NMR .
  • Antimicrobial Efficacy : Research indicated that the synthesized compounds displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria, with varying sensitivity profiles .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory mechanisms revealed that these compounds could inhibit pro-inflammatory cytokines effectively, thus providing insights into their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The compound is typically synthesized via multi-step routes starting from a pyrazole core. For example, condensation reactions between substituted pyrazole carboxylic acids and aromatic amines are common. Evidence from analogous pyrazole carboxamide syntheses highlights the use of K2_2CO3_3 as a base and DMF as a solvent for coupling reactions . Methoxy and dimethylamino substituents are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on 1^1H-NMR and 13^{13}C-NMR to verify substituent positions and regiochemistry. IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}). Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity. These methods are standard for pyrazole derivatives, as demonstrated in antifungal studies of related compounds .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Yield optimization involves screening solvents (e.g., DMF, THF), catalysts (e.g., Pd(PPh3_3)4_4), and temperatures. For example, room-temperature stirring with K2_2CO3_3 in DMF achieved >80% yield in analogous pyrazole-4-carboxamide syntheses . Reflux conditions may enhance reactivity for sterically hindered intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing methoxy with halogens or alkyl groups) and comparative bioassays. For instance, substituting the pyridinyl group in related compounds significantly altered antifungal activity . Computational tools like molecular docking can predict binding affinities to target proteins, though experimental validation via in vitro assays (e.g., inhibition of Gibberella zeae) is essential .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from differences in purity, assay protocols, or fungal strains. Standardize testing using reference compounds (e.g., carboxin) and validate purity via HPLC or NMR . Replicate experiments under controlled conditions (e.g., fixed concentrations, incubation times) to isolate variables .

Q. What crystallographic methods elucidate the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, critical for confirming regiochemistry. Crystallization is achieved via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). Similar methods resolved the crystal structure of a related pyrazole-carboxaldehyde derivative .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., exposure to light, humidity, or elevated temperatures). Monitor decomposition via TLC or LC-MS. Evidence from safety data sheets recommends storing pyrazole derivatives in airtight containers at -20°C to prevent hydrolysis of the carboxamide group .

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